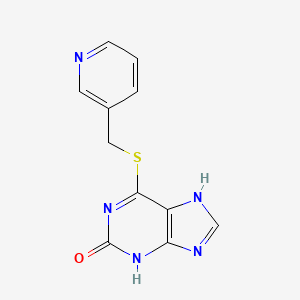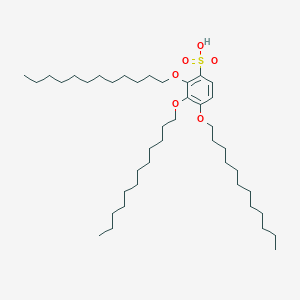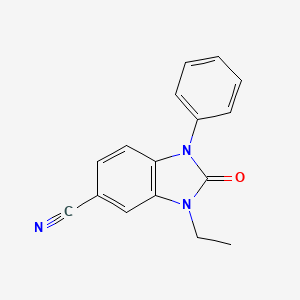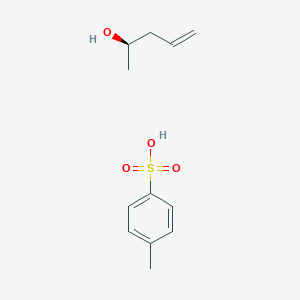
4-Methylbenzene-1-sulfonic acid--(2R)-pent-4-en-2-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol (1/1) is a chemical compound that combines the properties of 4-Methylbenzene-1-sulfonic acid and (2R)-pent-4-en-2-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol typically involves the sulfonation of toluene to produce 4-Methylbenzene-1-sulfonic acid, followed by the reaction with (2R)-pent-4-en-2-ol. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, 4-Methylbenzene-1-sulfonic acid is produced by the sulfonation of toluene using sulfuric acid. The resulting product is then purified through recrystallization and azeotropic drying. The combination with (2R)-pent-4-en-2-ol is achieved through a controlled reaction process to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of different alcohol derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted aromatic compounds .
Applications De Recherche Scientifique
4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and cleaning agents.
Mécanisme D'action
The mechanism of action of 4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a strong acid catalyst, facilitating various chemical reactions. The (2R)-pent-4-en-2-ol moiety can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzene-1-sulfonic acid–(2R)-octan-2-ol (1/1): Similar structure but with a longer carbon chain.
4-Methylbenzene-1-sulfonic acid–(2R)-butan-2-ol (1/1): Similar structure but with a shorter carbon chain.
Uniqueness
4-Methylbenzene-1-sulfonic acid–(2R)-pent-4-en-2-ol is unique due to its specific combination of a sulfonic acid group and an unsaturated alcohol. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
634902-49-1 |
|---|---|
Formule moléculaire |
C12H18O4S |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;(2R)-pent-4-en-2-ol |
InChI |
InChI=1S/C7H8O3S.C5H10O/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-4-5(2)6/h2-5H,1H3,(H,8,9,10);3,5-6H,1,4H2,2H3/t;5-/m.1/s1 |
Clé InChI |
VJECGMNULOFYOR-QDXATWJZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](CC=C)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


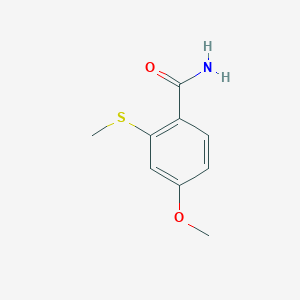
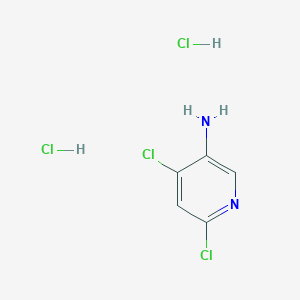
![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
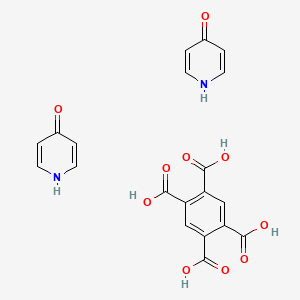
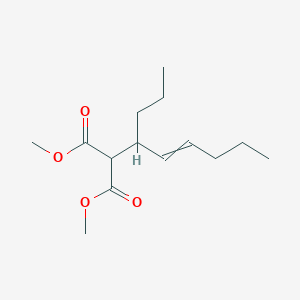
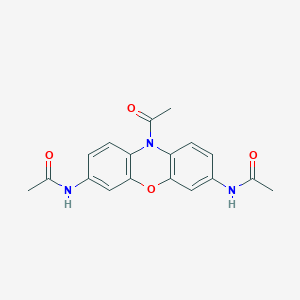
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)
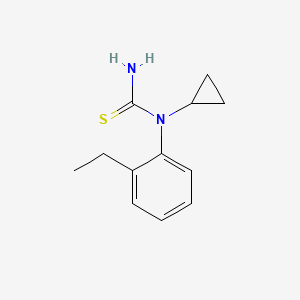
![4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol](/img/structure/B12600024.png)
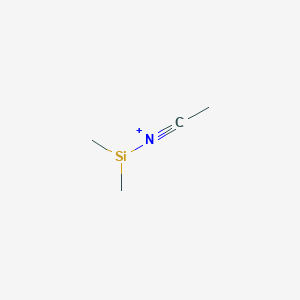
![Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B12600034.png)
